molecular formula C23H22N2O3S2 B2754324 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 898431-18-0

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2754324
CAS No.: 898431-18-0
M. Wt: 438.56
InChI Key: DULBGLZUYJSAJB-UHFFFAOYSA-N
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Description

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O3S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

  • Research on novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents, has shown the synthesis of new derivatives with promising in vitro antibacterial and antifungal activities. These compounds were synthesized via a versatile approach using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a starting point, leading to derivatives with various biological activities (Darwish et al., 2014).

Enzyme Inhibition

  • Another study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. These compounds showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), indicating their potential for therapeutic applications in diseases related to enzyme dysfunction (Abbasi et al., 2019).

Synthesis and Characterization of N-Alkylacetamides

  • The development of new reagents for the synthesis of N-alkylacetamides and carbamates from benzyl N-acetylcarbamate potassium salt demonstrates the versatility of these compounds in synthetic chemistry, particularly in the production of natural and pharmaceutical products (Sakai et al., 2022).

Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These findings highlight the role of hydrogen bonding in self-assembly processes and the potential therapeutic applications of such complexes (Chkirate et al., 2019).

Synthesis of Novel Compounds with Potential Biological Activities

  • Various studies have focused on synthesizing novel compounds incorporating sulfonamide moieties, demonstrating their potential in antibacterial, antifungal, anticonvulsant, and enzyme inhibitory activities. These compounds are synthesized through different chemical reactions, showcasing the chemical versatility and potential therapeutic applications of sulfonamide derivatives in treating various diseases (Noreen et al., 2015).

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-17-8-10-18(11-9-17)16-30(27,28)22-14-25(21-7-3-2-6-20(21)22)15-23(26)24-13-19-5-4-12-29-19/h2-12,14H,13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBGLZUYJSAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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